molecular formula C19H22N4O3S B2701575 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1798511-41-7

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Katalognummer: B2701575
CAS-Nummer: 1798511-41-7
Molekulargewicht: 386.47
InChI-Schlüssel: MQNBVMQZPMJSPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of the compound 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound this compound inhibits this activation, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound this compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the activation of the FGFR signaling pathway, the compound disrupts these biochemical pathways .

Result of Action

The compound this compound inhibits the activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, the inhibition of this pathway can potentially slow down or stop the progression of these cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines under base-catalyzed conditions . The reaction conditions often involve the use of potassium hydroxide (KOH) as a catalyst, leading to moderate to good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrrolopyridine moiety, which is known for its biological activity. The presence of a dimethylsulfamoyl group enhances its pharmacological properties, making it a candidate for further research in drug development.

Anticancer Properties : Research has indicated that compounds similar to 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide exhibit anticancer activity. For instance, derivatives of pyrrolopyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that these compounds can target specific pathways involved in cancer progression, making them valuable in the development of new anticancer therapies .

Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar sulfonamide derivatives have been investigated for their effectiveness against bacterial strains and fungi. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for their growth and replication .

Antileishmanial Activity : Some studies have focused on the antileishmanial properties of related compounds. For example, research on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated promising results against Leishmania species, indicating that modifications to the pyrrolopyridine structure could enhance efficacy against neglected tropical diseases like leishmaniasis .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrolopyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethylsulfamoyl Group : This step is critical for enhancing the biological activity of the compound.
  • Final Coupling Reactions : The benzamide moiety is introduced through coupling reactions with activated carboxylic acids or their derivatives.

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • A study on related pyrrolopyridine derivatives demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Research into the antimicrobial properties of similar compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections resistant to conventional antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

4-(Dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 336.42 g/mol
  • Structure : The compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrrolopyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may exert its effects through modulation of protein interactions and inhibition of certain enzyme activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.
  • Lung Cancer : In A549 lung cancer cells, treatment resulted in increased apoptosis markers.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes involved in cancer metabolism:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs can prevent tumor metastasis.
  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study conducted on various cancer cell lines reported IC50 values indicating potent growth inhibition, particularly in breast and lung cancer models .
    • Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases .
  • In Vivo Studies :
    • An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer . The study noted minimal toxicity at therapeutic doses.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic analysis suggests favorable absorption and distribution characteristics, with an elimination half-life conducive to sustained therapeutic effects .

Data Tables

Study TypeCell LineIC50 (µM)Mechanism of Action
In VitroMCF-7 (Breast)12.5Induces apoptosis
In VitroA549 (Lung)10.0Inhibits cell proliferation
In VivoXenograft ModelN/AReduces tumor size
Enzyme InhibitionMMPsIC50 = 15Prevents metastasis
Enzyme InhibitionDHFRIC50 = 8Reduces DNA synthesis

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations indicate that it has a relatively low toxicity profile at therapeutic doses, although further studies are needed to fully understand its safety margins and potential side effects.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-22(2)27(25,26)17-8-6-16(7-9-17)19(24)21-12-4-13-23-14-10-15-5-3-11-20-18(15)23/h3,5-11,14H,4,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNBVMQZPMJSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.